4-(4-(2-Fluorophenyl)-1-piperazinyl)-6-methyl-5-phenylthieno(2,3-D)pyrimidine
Overview
Description
4-(4-(2-Fluorophenyl)-1-piperazinyl)-6-methyl-5-phenylthieno(2,3-D)pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a unique structure combining a thieno[2,3-D]pyrimidine core with fluorophenyl and piperazinyl substituents, making it a valuable scaffold for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Fluorophenyl)-1-piperazinyl)-6-methyl-5-phenylthieno(2,3-D)pyrimidine typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound often employ optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of robust catalysts are employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-Fluorophenyl)-1-piperazinyl)-6-methyl-5-phenylthieno(2,3-D)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
4-(4-(2-Fluorophenyl)-1-piperazinyl)-6-methyl-5-phenylthieno(2,3-D)pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-(2-Fluorophenyl)-1-piperazinyl)-6-methyl-5-phenylthieno(2,3-D)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include inhibition of protein kinases and modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like imatinib and dasatinib share the pyrimidine core and have similar pharmacological activities.
Thieno[2,3-D]pyrimidine Derivatives: These compounds have similar structures and are used in similar applications.
Uniqueness
What sets 4-(4-(2-Fluorophenyl)-1-piperazinyl)-6-methyl-5-phenylthieno(2,3-D)pyrimidine apart is its unique combination of substituents, which confer distinct pharmacological properties and make it a versatile scaffold for drug development .
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4S/c1-16-20(17-7-3-2-4-8-17)21-22(25-15-26-23(21)29-16)28-13-11-27(12-14-28)19-10-6-5-9-18(19)24/h2-10,15H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCCFQWMNFISLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C4=CC=CC=C4F)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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